1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyrrol-2-one core with a diphenylamino group attached, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of diphenylamine with a suitable pyrrol-2-one precursor under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylamine, followed by nucleophilic addition to the pyrrol-2-one precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron-donating interactions, while the pyrrol-2-one core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: A simpler analog with similar electron-donating properties but lacking the pyrrol-2-one core.
Carbazole: Contains a similar nitrogen-containing aromatic structure but with different electronic properties.
Benzothiadiazole: An electron-accepting compound often used in combination with diphenylamine derivatives in optoelectronic applications.
Uniqueness
1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of the diphenylamino group and the pyrrol-2-one core, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, including organic electronics and medicinal chemistry .
Properties
CAS No. |
918638-08-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(N-phenylanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H14N2O/c19-16-12-7-13-17(16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-12H,13H2 |
InChI Key |
ZFGOOAPKVGPGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)N1N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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